3-(Dimethylamino)-5-fluorobenzoic acid
Overview
Description
3-(Dimethylamino)benzoic acid is a compound that likely contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring attached to a carboxyl group, and a dimethylamino group, which consists of a nitrogen atom bonded to two methyl groups and one other group .
Synthesis Analysis
While specific synthesis methods for 3-(Dimethylamino)-5-fluorobenzoic acid are not available, similar compounds are often synthesized through reactions involving carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of 3-(Dimethylamino)-5-fluorobenzoic acid would likely include a benzene ring (due to the benzoic acid component), a carboxyl group (-COOH), and a dimethylamino group (-N(CH3)2) .Scientific Research Applications
Glucose Analysis
This compound has been used to analyze glucose content from the extraction of starch and soluble sugars. It’s a crucial step in various biochemical and analytical procedures involving carbohydrate metabolism and quantification .
Lanthanide Complex Synthesis
It serves as an acidic ligand in the synthesis of novel lanthanide complexes. These complexes are studied for their potential in energy transfer applications, which could be significant in fields like materials science and photonics .
Enzyme Activity Quantification
3-(Dimethylamino)-5-fluorobenzoic acid can be used to quantify the activity of enzymes such as peroxidase and manganese peroxidase. This is important in studies related to oxidative stress and various biological processes .
properties
IUPAC Name |
3-(dimethylamino)-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHPSWFBNFLKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-5-fluorobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.